Product packaging for 5'-Bromospiro[cyclobutane-1,3'-indoline](Cat. No.:CAS No. 1555987-93-3)

5'-Bromospiro[cyclobutane-1,3'-indoline]

Cat. No.: B2996799
CAS No.: 1555987-93-3
M. Wt: 238.128
InChI Key: MOADJIKHQKTPLA-UHFFFAOYSA-N
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Description

5'-Bromospiro[cyclobutane-1,3'-indoline] (CAS 1555987-93-3) is a high-purity spirocyclic oxindole compound supplied for advanced pharmaceutical and organic synthesis research. With a molecular formula of C 11 H 12 BrN and a molecular weight of 238.12 g/mol, this chemical serves as a versatile and privileged scaffold in drug discovery . This compound is classified as a spirocarbocyclic oxindole, a structural class that has seen a dramatic increase in attention in medicinal chemistry due to its highly three-dimensional and rigid nature . The spirocyclic framework improves certain physicochemical properties such as lipophilicity and metabolic stability compared to flat aromatic structures, making it a valuable template for exploring underexplored chemical space . The bromine substituent at the 5'-position provides a key synthetic handle for further functionalization via cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies . Spirocyclic oxindoles, as a class, are recognized as privileged scaffolds with significant relevance in anticancer research . They are found in various bioactive molecules and natural products, such as the spirotryprostatins, which are known to disrupt microtubule assembly . Furthermore, synthetic spirooxindole derivatives have been developed as potent inhibitors of key protein-protein interactions and epigenetic targets, demonstrating their broad utility in developing new therapeutic agents . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrN B2996799 5'-Bromospiro[cyclobutane-1,3'-indoline] CAS No. 1555987-93-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromospiro[1,2-dihydroindole-3,1'-cyclobutane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-8-2-3-10-9(6-8)11(7-13-10)4-1-5-11/h2-3,6,13H,1,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOADJIKHQKTPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromospiro Cyclobutane 1,3 Indoline and Analogues

Strategies for Constructing the Spiro[cyclobutane-1,3'-indoline] (B1614258) Core

Spiroannulation Reactions

Spiroannulation reactions involve the formation of the spirocyclic system through an intramolecular cyclization process. Palladium-catalyzed C-H activation and subsequent intramolecular coupling represents a modern and powerful approach. For instance, a Pd-catalyzed enantioselective C-H arylation has been developed to afford various oxindole (B195798) spirocycles. rsc.org In this type of transformation, a suitably functionalized indoline (B122111) derivative can undergo an intramolecular reaction to form the cyclobutane (B1203170) ring, establishing the spiro center with high control over stereochemistry. rsc.org The reaction typically proceeds by activating a C-H bond on a pendant alkyl chain, which then attacks the indoline core to close the four-membered ring.

Another strategy involves cascade reactions, where a series of intramolecular events lead to the final spirocyclic product. For example, the synthesis of indolyl-tethered spiro[cyclobutane-1,1′-indenes] has been achieved through a cascade reaction of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols. acs.org This process involves an initial alkenylation followed by an intramolecular Friedel–Crafts reaction to construct the spiro system. acs.org

Cycloaddition Approaches to Cyclobutane Ring Formation

Cycloaddition reactions, particularly [2+2] cycloadditions, are a direct and efficient method for constructing four-membered rings. The visible-light-promoted intermolecular [2+2] cycloaddition of 3-ylideneoxindoles is a notable metal-free approach to forming the spiro[cyclobutane-1,3'-indoline] core. rsc.org In this reaction, the 3-ylideneoxindole, acting as an alkene, undergoes a cyclodimerization upon irradiation with visible light, leading to the formation of a dispiro[indoline-3,1′-cyclobutane-2′,3′′-indoline] derivative. rsc.orgacs.org This method highlights the utility of photochemical reactions in accessing complex molecular architectures under mild conditions.

The table below summarizes representative examples of cycloaddition reactions for the formation of the spiro-cyclobutane indoline core.

Table 1: Examples of [2+2] Cycloaddition for Spiro[cyclobutane-1,3'-indoline] Synthesis
Reactant Catalyst/Conditions Product Yield (%) Reference

Regioselective Indoline Functionalization

The success of both spiroannulation and cycloaddition strategies often hinges on the preparation of appropriately functionalized indoline precursors. Regioselective functionalization at the C3 position of the indoline or oxindole ring is crucial for introducing the necessary groups to participate in ring-forming reactions.

The most common precursors for these reactions are 3-ylideneoxindoles. These are typically synthesized through the condensation of an isatin (B1672199) or oxindole with an active methylene (B1212753) compound. The wide availability of substituted isatins allows for the introduction of various functional groups onto the indoline ring system prior to the construction of the spiro-cyclobutane moiety. beilstein-journals.org This modular approach is fundamental to creating a diverse library of spiro[cyclobutane-1,3'-indoline] analogues.

Bromination Techniques for the 5'-Position of the Indoline Moiety

With the spirocyclic core constructed, the final step is the introduction of a bromine atom at the 5'-position of the indoline ring. The electron-rich nature of the indoline aromatic ring makes it susceptible to electrophilic aromatic substitution, which is the most common strategy for this transformation.

Electrophilic Aromatic Substitution with Brominating Agents (e.g., N-Bromosuccinimide)

Electrophilic aromatic bromination is a classic and reliable method for halogenating aromatic systems. libretexts.org The indoline ring system is activated towards electrophilic attack, with substitution generally occurring at the C5 position due to electronic and steric factors. beilstein-journals.org

N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and high selectivity. acs.orgnih.gov The reaction is typically carried out in a suitable solvent, and the regioselectivity can be controlled by the reaction conditions and the nature of the protecting group on the indoline nitrogen. acs.org The formation of a bromoarenium ion intermediate is the rate-determining step, which then loses a proton to restore aromaticity and yield the 5'-bromo-substituted product. libretexts.orgnih.gov

Other brominating agents can also be employed, each with its own reactivity profile. The choice of reagent and conditions can be tailored to the specific substrate to maximize yield and regioselectivity. rsc.org

Table 2: Common Reagents for Electrophilic Bromination of Indolines

Brominating Agent Typical Conditions Comments Reference(s)
N-Bromosuccinimide (NBS) CCl₄ or CH₂Cl₂ Mild and selective for activated rings. acs.org, nih.gov
Bromine (Br₂) Acetic Acid Highly reactive; can lead to over-bromination if not controlled. nih.gov
Hexabromocyclopentadiene Dichloromethane Efficient and regioselective for activated aromatic compounds. rsc.org

Palladium-Catalyzed Bromination Methods

While electrophilic substitution is the traditional approach, modern synthetic chemistry offers alternatives through transition-metal catalysis. Palladium-catalyzed C-H activation/bromination has emerged as a powerful tool for the direct and regioselective halogenation of aromatic and heteroaromatic compounds. nih.govnih.gov

This methodology involves the direct conversion of a C-H bond to a C-Br bond, often with high selectivity for a specific position, guided by directing groups or the inherent electronic properties of the substrate. For the spiro[cyclobutane-1,3'-indoline] system, a palladium catalyst could potentially activate the C5-H bond, followed by reaction with a bromine source (e.g., N-bromosuccinimide or a bromide salt) to afford the desired 5'-bromo product. While specific examples for this exact substrate are not extensively documented, the principles of palladium-catalyzed C-H functionalization of indoles are well-established and represent a promising avenue for this transformation. nih.govresearchgate.net This approach can offer advantages in terms of functional group tolerance and regiocontrol compared to classical methods.

Decarboxylative Halogenation Strategies for Bromine Introduction

The introduction of a bromine atom at the 5'-position of the spiro[cyclobutane-1,3'-indoline] core can be effectively achieved through decarboxylative halogenation reactions. This class of reaction, historically known as the Hunsdiecker reaction, involves the conversion of a carboxylic acid to an organic halide with one fewer carbon atom. acs.orgnih.gov The traditional method utilizes the silver salt of a carboxylic acid, which reacts with elemental bromine. pku.edu.cn In the context of synthesizing 5'-Bromospiro[cyclobutane-1,3'-indoline], the precursor would be spiro[cyclobutane-1,3'-indoline]-5'-carboxylic acid.

The classic Hunsdiecker reaction, however, has limitations, including the need for anhydrous silver carboxylate salts and stoichiometric silver, which can be costly. nih.govpku.edu.cn Modern advancements have led to the development of more practical and cost-effective Hunsdiecker-type reactions. pku.edu.cn These contemporary methods often avoid the use of heavy metals. For instance, a transition-metal-free decarboxylative bromination of aromatic acids has been developed, which is particularly suitable for electron-rich aromatic systems. rsc.org This approach could be highly effective for brominating the indoline ring, which is an electron-rich heteroaromatic system.

The general mechanism for these reactions often involves the formation of a radical intermediate following decarboxylation, which is then trapped by a halogen source. pku.edu.cn Recent protocols have expanded the scope and functional group tolerance of this transformation, making it a viable strategy for complex molecules like spiro-indolines. acs.org

Table 1: Comparison of Decarboxylative Bromination Methods

Method Reagents Key Features
Classic Hunsdiecker Silver carboxylate, Bromine (Br₂) Requires pre-formed anhydrous silver salt; sensitive to moisture. nih.gov
Cristol-Firth Modification Carboxylic acid, Red mercuric oxide, Br₂ In-situ generation of the salt.
Suarez Modification Carboxylic acid, Diacetoxyiodobenzene, I₂/Br₂ Radical chain reaction under photolysis.

| Modern Metal-Free | Carboxylic Acid, N-Bromosuccinimide (NBS), Organic Base | Avoids stoichiometric heavy metals; suitable for electron-rich aromatics. rsc.org |

Total Synthesis Approaches to Complex Natural Products Incorporating Spiro-Indoline Motifs

The spiro-indoline framework is a privileged structural motif found in a wide array of natural products, many of which exhibit significant biological activity. nih.govsemanticscholar.org The total synthesis of these complex molecules provides a platform for developing and testing new synthetic methodologies. rsc.orgworktribe.com A key challenge in these syntheses is the construction of the spirocyclic core, which features a quaternary carbon center shared by two rings. rsc.org

Direct spirocyclization is a powerful approach for assembling the spiro[cyclohexane-2-indoline] alkaloid core, and similar strategies can be envisioned for the spiro[cyclobutane-1,3'-indoline] system. nih.gov Such syntheses often rely on controlling the relative stereochemistry through manipulation of kinetic and thermodynamic reaction pathways. nih.gov For instance, a post-Ugi/diastereoselective cascade reaction has been developed to construct naturally existing spiroindolines in a facile, one-pot, and metal-free protocol. rsc.org This particular method involves the formation of a new C-C bond via a 5-exo-dig indole (B1671886) cyclization, which simultaneously controls the configuration of three chiral centers. rsc.org

These synthetic strategies highlight the importance of developing efficient and stereoselective methods to access the core spiro-indoline skeleton. Once the core is assembled, functionalization, such as the introduction of a bromine atom, can be performed on the intact scaffold, or alternatively, brominated starting materials can be carried through the synthetic sequence.

Green Chemistry Considerations in Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. These considerations aim to reduce waste, minimize energy consumption, and use environmentally benign solvents and catalysts.

Use of Multi-Site Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is an established green chemistry technique that facilitates reactions between reagents located in different immiscible phases (e.g., solid-liquid or liquid-liquid), often eliminating the need for harsh solvents and enabling the use of aqueous bases. researchgate.net Multi-site phase-transfer catalysts (MPTCs), which possess multiple active catalytic sites on a single molecule, have emerged as highly efficient catalysts for such transformations. ajgreenchem.com

In a study directly analogous to the formation of the spirocyclobutane ring in the target molecule, the synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione was achieved by the spirolation of indene-1,3-dione with 1,3-dibromopropane. ajgreenchem.com This reaction was catalyzed by a newly synthesized MPTC, 1,3,5-tribenzyl-1,3,5-triethyl-1,3,5-triazinane-1,3,5-triiu tribromide, under mild conditions using aqueous potassium hydroxide. ajgreenchem.com The use of an MPTC can lead to significantly enhanced reaction rates compared to conventional single-site catalysts due to the increased concentration of the active species in the organic phase. ajgreenchem.com

Ultrasonic-Assisted Synthetic Methods

The use of ultrasonic irradiation is another key green chemistry tool that can dramatically accelerate chemical reactions. orientjchem.org Sonochemistry promotes reactions by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. orientjchem.org This method has been successfully applied to the one-pot, multi-component synthesis of various spiro-indoline derivatives, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. nih.govnih.govacs.org

The synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione was shown to be greatly accelerated when multi-site phase-transfer catalysis was combined with ultrasound irradiation (40 kHz). ajgreenchem.com This synergistic effect highlights a powerful green approach for constructing the spirocyclobutane ring system, offering operational simplicity, good yields, and easy workup procedures. orientjchem.org

Table 2: Effect of Ultrasound on Spiro-Indoline Synthesis Reaction Time

Reaction Conditions Reaction Time Reference
Synthesis of Spiro[indoline-pyranopyrazole] derivatives Conventional Stirring 10-12 hours acs.org
Synthesis of Spiro[indoline-pyranopyrazole] derivatives Ultrasonic Irradiation 10-15 minutes acs.org
Synthesis of Spiro[indoline-pyrazolopyridine] derivatives Conventional Stirring 8-10 hours nih.gov

Kinetic and Mechanistic Studies of Spirocyclobutane Formation

Understanding the kinetics and mechanism of a reaction is crucial for its optimization and scale-up. A kinetic study was performed on the synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione, a structural analogue of the target compound's core, using an MPTC combined with ultrasonication. ajgreenchem.com The study revealed that the reaction follows pseudo-first-order kinetics.

Table 3: Kinetic Parameters for Spirocyclobutane Formation

Parameter Varied Observation Implication
Catalyst Concentration Reaction rate increases with catalyst concentration up to an optimal point. The reaction is catalyst-dependent, following the principles of PTC. ajgreenchem.com
Agitation Speed Rate increases with stirring speed until a plateau is reached. Indicates the reaction is initially mass-transfer limited.
Temperature Rate increases with temperature. The reaction follows Arrhenius behavior.

| Ultrasonic Irradiation | The pseudo-first-order rate constant is significantly higher. | Ultrasound enhances mass transfer and activates molecules, accelerating the intrinsic reaction rate. ajgreenchem.com |

Structural Elucidation and Conformational Analysis of 5 Bromospiro Cyclobutane 1,3 Indoline

Advanced Spectroscopic Techniques for Structure Determination

Spectroscopic methods provide the primary means for elucidating the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy would be essential for the characterization of 5'-Bromospiro[cyclobutane-1,3'-indoline].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Although a published spectrum for 5'-Bromospiro[cyclobutane-1,3'-indoline] is not available, its expected ¹H and ¹³C NMR spectra can be predicted based on data from its parent compound, Spiro[cyclobutane-1,3'-indoline] (B1614258) nih.govbmrb.io, and other 5-bromo-indoline derivatives chemicalbook.comnih.gov.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indoline (B122111) ring, the aliphatic protons of the cyclobutane (B1203170) ring, and the amine (N-H) proton.

Aromatic Region: The bromine atom at the 5'-position significantly influences the chemical shifts of the three aromatic protons. The H-4' proton would likely appear as a doublet, H-6' as a doublet of doublets, and H-7' as a doublet. The electron-withdrawing effect of bromine would shift these signals downfield compared to the unsubstituted parent compound.

Aliphatic Region: The cyclobutane ring contains six protons. Due to the spirocyclic nature, the protons on the carbons adjacent to the spiro center (C-2 and C-4) and the protons on the carbon opposite (C-3) would exhibit complex splitting patterns (multiplets) in the upfield region of the spectrum.

Amine Proton: A broad singlet corresponding to the N-H proton of the indoline ring is expected, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming molecular symmetry does not render any carbons chemically equivalent.

Spiro Carbon: The quaternary spiro carbon (C-3') would appear as a unique signal, typically in the range of 45-60 ppm.

Aromatic Carbons: Six signals are expected for the aromatic carbons of the indoline ring. The carbon bearing the bromine atom (C-5') would be identifiable by its characteristic chemical shift.

Aliphatic Carbons: The three distinct carbon environments of the cyclobutane ring would produce signals in the aliphatic region of the spectrum.

Predicted ¹H NMR Chemical Shifts (δ ppm) Predicted ¹³C NMR Chemical Shifts (δ ppm)
Assignment Predicted Shift
Aromatic H (H-4', H-6', H-7')6.8 - 7.5
Amine H (N-H)3.5 - 5.0 (broad s)
Methylene (B1212753) H (C-2')~3.3 (s)
Cyclobutane H1.8 - 2.5 (m)

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 5'-Bromospiro[cyclobutane-1,3'-indoline] (C₁₁H₁₂BrN), high-resolution mass spectrometry (HRMS) would confirm its molecular formula.

A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak [M]⁺ due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity: the [M]⁺ peak and the [M+2]⁺ peak.

Predicted fragmentation pathways could involve the cleavage of the cyclobutane ring or the loss of a bromine atom, leading to characteristic fragment ions that would further support the proposed structure.

Mass Spectrometry Data Information
Parameter Predicted Value
Molecular FormulaC₁₁H₁₂BrN
Exact Mass~237.0153 u (for ⁷⁹Br)
Molecular Ion Peaks[M]⁺ at m/z ≈ 237 and [M+2]⁺ at m/z ≈ 239 (ratio ≈ 1:1)
Key FragmentationsLoss of cyclobutane (C₄H₇), loss of Br

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of 5'-Bromospiro[cyclobutane-1,3'-indoline] would be expected to show several characteristic absorption bands. Data from related bromo-indole compounds can help predict these frequencies designer-drug.com.

Predicted IR Absorption Bands Vibrational Mode Functional Group
Frequency (cm⁻¹)
3300 - 3500N-H StretchSecondary Amine (Indoline)
3000 - 3100C-H StretchAromatic
2850 - 2980C-H StretchAliphatic (Cyclobutane)
1580 - 1610C=C StretchAromatic Ring
1450 - 1490C=C StretchAromatic Ring
1200 - 1350C-N StretchAromatic Amine
Below 1000C-Br StretchAryl Halide

X-ray Crystallography for Solid-State Structure and Conformational Insights (if available for analogues)

Single-crystal X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for 5'-Bromospiro[cyclobutane-1,3'-indoline] has not been reported, analysis of analogous structures provides valuable insights.

For instance, the crystal structure of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione has been determined bohrium.comeurjchem.comresearchgate.net. Although this molecule is significantly more complex, it contains the core 5-bromo-spiro-indoline framework. In such spirocyclic systems, the two rings connected at the spiro center are typically oriented in planes that are nearly perpendicular to each other. A similar orthogonal arrangement would be expected for 5'-Bromospiro[cyclobutane-1,3'-indoline].

Analysis of the crystal structure of a simpler analogue, Spiro[cyclopropane-1,3′-indolin]-2′-one, reveals a dihedral angle of 87.65° between the two ring systems nih.gov. This near-perpendicular geometry is a hallmark of such spiro compounds. The crystal packing of these analogues is often stabilized by intermolecular hydrogen bonds involving the indoline N-H group, which would also be expected for the title compound bohrium.comeurjchem.com.

| Crystallographic Data for an Analogue (Spiro[cyclopropane-1,3′-indolin]-2′-one) nih.gov | | :--- | :--- | | Parameter | Value | | Crystal System | Orthorhombic | | Space Group | P bca | | a (Å) | 7.4348 | | b (Å) | 14.0589 | | c (Å) | 15.6401 | | Dihedral Angle (Indoline/Cyclopropane) | 87.65° |

Conformational Preferences and Dynamics of the Spiro[cyclobutane] Ring System

The primary source of conformational dynamism arises from the cyclobutane ring itself. Unlike planar depictions suggest, cyclobutane is not flat. It adopts a puckered or "butterfly" conformation to relieve angular strain. This puckered ring undergoes a rapid inversion process where one puckered form converts to another.

In 5'-Bromospiro[cyclobutane-1,3'-indoline], the attachment of the bulky indoline moiety at the spiro center would likely influence this dynamic process. The steric interactions between the indoline ring (specifically the C-2' methylene group and the C-4' aromatic proton) and the adjacent methylene groups of the cyclobutane ring could create a conformational preference, meaning one puckered state may be energetically favored over the other. This could potentially raise the energy barrier for ring inversion compared to unsubstituted cyclobutane. Elucidating these subtle conformational preferences would typically require advanced computational modeling or variable-temperature NMR studies.

Computational and Theoretical Investigations of 5 Bromospiro Cyclobutane 1,3 Indoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about the electronic nature of the molecule.

Table 1: Hypothetical Electronic Structure Parameters for 5'-Bromospiro[cyclobutane-1,3'-indoline]

Parameter Predicted Value Significance
Dipole Moment ~2.5 - 3.5 D Indicates a moderately polar molecule, influencing its solubility and interaction with polar solvents.
Molecular Electrostatic Potential (MEP) Negative potential around the bromine atom and the nitrogen lone pair; Positive potential around the N-H proton. Predicts sites for electrophilic and nucleophilic interactions, respectively.

Note: The values in this table are hypothetical and represent typical ranges for similar molecules. Actual values would require specific quantum chemical calculations.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. libretexts.org

For 5'-Bromospiro[cyclobutane-1,3'-indoline], the distribution of the HOMO and LUMO across the molecular framework would be analyzed. It is anticipated that the HOMO would have significant contributions from the electron-rich aromatic ring and the nitrogen atom, while the LUMO would likely be distributed over the aromatic system and the carbon-bromine anti-bonding orbital.

Table 2: Hypothetical Frontier Molecular Orbital Data for 5'-Bromospiro[cyclobutane-1,3'-indoline]

Parameter Predicted Energy (eV) Significance
HOMO Energy ~ -5.5 to -6.5 Relates to the ionization potential and electron-donating capability.
LUMO Energy ~ -0.5 to -1.5 Relates to the electron affinity and electron-accepting capability.

Note: The values in this table are hypothetical and based on general principles for similar organic molecules. Precise calculations are required for accurate data.

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of a compound. For 5'-Bromospiro[cyclobutane-1,3'-indoline], theoretical predictions of NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis electronic transitions would be invaluable. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects and intermolecular interactions. While experimental data for various spiro[indoline-3,3'-indolizine]s and other derivatives have been reported, specific computational predictions for the target molecule are not available. nih.govnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior and interactions of molecules, complementing the static picture provided by quantum chemical calculations.

The spirocyclic nature of 5'-Bromospiro[cyclobutane-1,3'-indoline] introduces conformational rigidity, yet some flexibility exists, particularly in the cyclobutane (B1203170) ring. A conformational analysis would be performed to identify the most stable three-dimensional arrangements of the molecule. This involves systematically rotating rotatable bonds and calculating the potential energy of each conformation. The resulting potential energy surface would reveal the global minimum energy conformation and any other low-energy conformers that might be present at room temperature. Understanding the preferred conformation is crucial as it dictates the molecule's shape and how it interacts with other molecules, including biological targets. Studies on similar spiro ring systems have shown that conformational differences can arise even in isomorphous crystal structures. st-andrews.ac.uk

Given that the spiroindoline scaffold is a common motif in biologically active compounds, it is plausible that 5'-Bromospiro[cyclobutane-1,3'-indoline] could interact with various protein targets. researchgate.net Ligand-protein docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecule (protein). nih.gov

In a hypothetical docking study, 5'-Bromospiro[cyclobutane-1,3'-indoline] would be docked into the active sites of various proteins known to be modulated by similar compounds, such as kinases, proteases, or receptors. The simulation would generate a series of possible binding poses, which are then scored based on a function that estimates the binding free energy. The results would identify the most likely binding orientation and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. Such in-silico analyses are instrumental in rational drug design and in prioritizing compounds for further experimental testing. nih.govmdpi.com

Mechanistic Computational Studies for Reaction Pathways

Detailed mechanistic computational studies focusing specifically on the reaction pathways for the formation of 5'-Bromospiro[cyclobutane-1,3'-indoline] are not extensively available in the current scientific literature. However, the field of computational chemistry offers powerful tools to investigate the mechanisms of complex organic reactions, and such methods have been applied to closely related spiroindoline and spirooxindole structures. These studies provide a framework for how the reaction pathways of 5'-Bromospiro[cyclobutane-1,3'-indoline] could be theoretically investigated.

Computational approaches, most notably Density Functional Theory (DFT), are frequently employed to elucidate the intricate details of reaction mechanisms, including the identification of transition states, intermediates, and the calculation of activation energies. For instance, in the study of multicomponent reactions that form complex spirooxindole systems, DFT calculations can help to predict the regioselectivity and diastereoselectivity of the products. These theoretical calculations can compare the energy profiles of different possible reaction pathways to determine the most favorable route.

In the context of reactions forming similar spirocyclic systems, computational studies have been used to analyze cycloaddition reactions. The analysis of conceptual DFT reactivity indices can shed light on the polar nature of such reactions. Furthermore, theoretical studies can distinguish between different possible mechanisms, for example, a concerted versus a stepwise pathway, by locating the corresponding transition states and intermediates on the potential energy surface.

While specific data for 5'-Bromospiro[cyclobutane-1,3'-indoline] is not present, the general approach to understanding its formation computationally would likely involve:

Geometry Optimization: Calculating the ground state geometries of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm the nature of stationary points (as minima or transition states) and to calculate thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state connects the correct reactant and product.

Solvation Effects: Incorporating the role of the solvent, as it can significantly influence reaction pathways and energetics.

Such a computational investigation would provide valuable insights into the factors controlling the synthesis of 5'-Bromospiro[cyclobutane-1,3'-indoline], including the role of the bromo substituent on the indoline (B122111) ring and the cyclobutane moiety in directing the reaction's outcome. Without such specific studies, any proposed mechanism remains speculative and based on analogies to similar chemical transformations.

Reactivity and Derivatization of 5 Bromospiro Cyclobutane 1,3 Indoline

Functional Group Transformations and Modifications

The two primary sites for functionalization on the 5'-Bromospiro[cyclobutane-1,3'-indoline] core are the indoline (B122111) nitrogen and the bromine-substituted carbon on the aromatic ring. These sites offer orthogonal reactivity, permitting selective modifications to build molecular complexity.

The secondary amine within the indoline ring is a nucleophilic center that readily participates in a range of common nitrogen-centered reactions. Modification at this position is not only crucial for building more complex molecules but also significantly influences the electronic and steric properties of the entire spiro-indoline system. For instance, the nature of the substituent on the indoline nitrogen can affect the structural characteristics of intermediates in photochemical processes. rsc.org

Common transformations include:

N-Alkylation: Reaction with alkyl halides in the presence of a base introduces alkyl groups onto the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding N-acyl derivatives, which can alter the electron density of the aromatic ring and serve as protecting groups.

N-Arylation: Palladium-catalyzed or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a C-N bond with aryl halides or triflates.

The choice of the N-substituent or protecting group can be critical in directing the stereochemical outcome of subsequent reactions, highlighting the importance of this modifiable position in asymmetric synthesis. nih.gov

The bromine atom at the 5'-position of the indoline ring is a key functional handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. This aryl bromide is amenable to a wide variety of coupling partners, making it an invaluable site for introducing molecular diversity. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, fundamentally altering the scaffold to generate novel analogues. nih.gov

Several major classes of cross-coupling reactions are applicable:

Suzuki Coupling: Reaction with boronic acids or esters to form a new carbon-carbon bond, introducing aryl, heteroaryl, or vinyl substituents.

Sonogashira Coupling: Coupling with terminal alkynes, which is a powerful method for constructing C(sp²)-C(sp) bonds and introducing linear fragments into the molecule. mdpi.com

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Coupling with amines to form N-aryl products, a reaction that has been successfully used to introduce amine moieties onto similar spiro-indoline scaffolds. researchgate.net

Stille Coupling: Reaction with organostannanes, known for its tolerance of a wide range of functional groups. researchgate.net

These transformations are instrumental in synthesizing derivatives with tailored electronic, optical, or biological properties.

Table 1: Potential Cross-Coupling Reactions at the 5'-Bromo Position

Reaction NameCoupling PartnerProduct TypeCatalyst System (Typical)
Suzuki CouplingR-B(OH)₂5'-Aryl/Vinyl-spiroindolinePd(PPh₃)₄, Base (e.g., Na₂CO₃)
Sonogashira CouplingR-C≡CH5'-Alkynyl-spiroindolinePdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)
Buchwald-Hartwig AminationR₂NH5'-(Amino)-spiroindolinePd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)
Stille CouplingR-Sn(Bu)₃5'-Aryl/Alkyl-spiroindolinePd(PPh₃)₄

Stereoselective Reactions and Chiral Synthesis of Analogues

The construction of spiro-indoline scaffolds with control over stereochemistry is a significant area of research, as the spatial arrangement of substituents can dramatically impact biological activity and material properties. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiro[cyclohexane-1,3'-indolin]-2'-one (B182482) derivatives, which are structurally related to the target compound. nih.gov

One prominent strategy involves tandem Michael/aldol reactions catalyzed by chiral amines or their derivatives, such as diphenylprolinol silyl (B83357) ethers. nih.gov In these cascade reactions, substituted oxindoles react with aldehydes to construct densely functionalized spirocyclic systems with multiple contiguous chiral centers in high yields and excellent enantioselectivities (>99% ee). nih.gov The stereochemical outcome can be highly dependent on the protecting group on the indoline nitrogen, demonstrating a synergistic relationship between functional group modification and stereocontrol. nih.gov The high diastereoselectivity observed in many syntheses of dispirooxindole systems is often attributed to the steric hindrance imposed by the bulky oxindole (B195798) scaffolds. beilstein-journals.org

Table 2: Representative Organocatalytic Cascade Reaction for Chiral Spiro-Indoline Analogue Synthesis

Reaction TypeStarting MaterialsCatalystProductKey Features
Michael/Aldol Cascade3-Olefinic Oxindole + Dialdehyde(R)-Diphenylprolinol silyl etherSpiro[cyclohexane-1,3'-indolin]-2'-oneHigh yield, excellent enantioselectivity (>99% ee), creation of 4-5 contiguous chiral centers. nih.gov

Photochemical Reactivity of Spiro-Indoline Systems

Spiro-indoline compounds, particularly spiropyrans and spirooxazines, are renowned for their photochromic properties. mdpi.com Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. mdpi.com For spiro-indolines, this typically involves the UV-light-induced cleavage of the C-O bond in the pyran or oxazine (B8389632) ring, leading to a ring-opened, planar, and highly colored merocyanine (B1260669) (MC) form. mdpi.com This process is reversible, with the colored MC form reverting to the colorless closed spiro (SP) form upon exposure to visible light or heat. mdpi.com

The electronic properties of substituents on the indoline ring play a crucial role in modulating the photochemical behavior. Substituents at the 5'-position, such as a bromine atom, primarily exert an electronic effect on the system. rsc.org This can influence the absorption maxima (λmax) of both the closed and open forms, as well as the kinetics of the ring-opening and ring-closing reactions. The electron-withdrawing nature of the bromine atom can affect the stability of the zwitterionic merocyanine form, thereby altering the thermal fading rate and coloration efficiency of the photochromic system.

Table 3: General Photochemical Properties of Spiro-Indoline Systems

PropertySpiro (SP) FormMerocyanine (MC) Form
StructureClosed, spirocyclic, non-planarOpen, planar, conjugated
ColorTypically colorless or lightly coloredIntensely colored (e.g., blue, purple, red)
AbsorptionUV regionVisible region
Inducing StimulusVisible light / Heat (from MC form)UV light (from SP form)

Exploration of 5 Bromospiro Cyclobutane 1,3 Indoline As a Building Block in Chemical Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Complex Organic Molecules

5'-Bromospiro[cyclobutane-1,3'-indoline] is a valuable intermediate in the construction of more elaborate molecular structures, leveraging both the inherent properties of the spirocyclic core and the reactivity of the bromo-substituent.

The bromine atom on the indoline (B122111) ring is a key functional group that allows for a range of synthetic modifications. Through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, the bromo group can be replaced with a wide array of substituents. This enables the synthesis of a diverse library of 5'-substituted spiro[cyclobutane-1,3'-indoline] (B1614258) derivatives. For instance, the reaction with boronic acids (Suzuki coupling) can introduce aryl or heteroaryl groups, while organostannanes (Stille coupling) or terminal alkynes (Sonogashira coupling) can be used to install other carbon-based fragments.

Furthermore, the nitrogen atom of the indoline ring can be functionalized through N-alkylation, N-arylation, or acylation reactions, adding another layer of structural diversity. These synthetic strategies allow for the fine-tuning of the physicochemical properties of the resulting molecules, which is crucial for applications in drug discovery and materials science. The synthesis of various spiro[indoline] derivatives is an active area of research, with numerous methods being developed for the construction of the spirocyclic core and its subsequent functionalization. beilstein-journals.orgacs.orgresearchgate.net

Table 1: Potential Synthetic Transformations of 5'-Bromospiro[cyclobutane-1,3'-indoline]

Reaction TypeReagents and ConditionsPotential Products
Suzuki CouplingArylboronic acid, Pd catalyst, base5'-Aryl-spiro[cyclobutane-1,3'-indoline] derivatives
Stille CouplingOrganostannane, Pd catalyst5'-Alkyl/Aryl-spiro[cyclobutane-1,3'-indoline] derivatives
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base5'-Alkynyl-spiro[cyclobutane-1,3'-indoline] derivatives
Buchwald-Hartwig AminationAmine, Pd catalyst, base5'-Amino-spiro[cyclobutane-1,3'-indoline] derivatives
N-AlkylationAlkyl halide, base1'-Alkyl-5'-bromo-spiro[cyclobutane-1,3'-indoline]
N-AcylationAcyl chloride, base1'-Acyl-5'-bromo-spiro[cyclobutane-1,3'-indoline]

The spiro[indoline] scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. ekb.eg The rigid, three-dimensional nature of the spiro[cyclobutane-1,3'-indoline] core allows for a precise spatial arrangement of functional groups, which is essential for effective interaction with biological targets. The bromo-substituent on 5'-Bromospiro[cyclobutane-1,3'-indoline] provides a convenient attachment point for various pharmacophoric groups.

The indole (B1671886) and indoline moieties themselves are key components of many pharmaceuticals. researchgate.net The ability to modify the 5'-position of the spiro[cyclobutane-1,3'-indoline] scaffold allows medicinal chemists to explore the structure-activity relationships (SAR) of potential drug candidates. For example, introducing hydrogen bond donors or acceptors, lipophilic groups, or charged moieties at this position can significantly impact the binding affinity and selectivity of a compound for its target protein. The development of novel spirooxindole derivatives as potential anticancer agents is a testament to the importance of this scaffold in drug discovery. nih.govresearchgate.net

Potential in Materials Science Research

The unique photophysical and electronic properties of indole-containing compounds make them attractive candidates for applications in materials science. 5'-Bromospiro[cyclobutane-1,3'-indoline] serves as a foundational building block for the creation of advanced materials with tailored functionalities.

Spiro-configured molecules, particularly those incorporating fluorene (B118485) units, have shown great promise in the field of organic optoelectronics. researchgate.net The spiro center helps to prevent intermolecular aggregation and crystallization, leading to materials with high glass transition temperatures and morphological stability, which are desirable for devices like organic light-emitting diodes (OLEDs).

The indoline core of 5'-Bromospiro[cyclobutane-1,3'-indoline] possesses inherent electronic properties that can be modulated through chemical modification. The bromo-substituent can be utilized to attach chromophoric or electronically active groups through cross-coupling reactions. This allows for the synthesis of novel spiro compounds with tailored absorption and emission characteristics, as well as charge-transport properties. The development of such materials is crucial for advancing the performance of organic electronic devices.

The rigid framework of the spiro[cyclobutane-1,3'-indoline] scaffold can be exploited in the design of novel ligands for asymmetric catalysis. By introducing coordinating groups, either on the indoline ring via the bromo-substituent or on the cyclobutane (B1203170) ring, it is possible to create chiral ligands that can complex with transition metals.

The defined spatial arrangement of these coordinating groups around a metal center can create a chiral environment that influences the stereochemical outcome of a catalytic reaction. The synthesis of spiro[cyclobutane-1,2'-indene]-1',3'-dione has been explored using phase-transfer catalysis, highlighting the relevance of spirocyclic structures in catalytic processes. ajgreenchem.com The development of new catalytic systems based on the 5'-Bromospiro[cyclobutane-1,3'-indoline] scaffold could lead to more efficient and selective methods for the synthesis of enantiomerically pure compounds, which is of great importance in the pharmaceutical and fine chemical industries.

Investigations into the Biological Profiles and Mechanistic Aspects of Spiro Cyclobutane 1,3 Indoline Derivatives

General Bioactivity Screening Approaches for Spiroindoline Compounds

The initial exploration of the biological potential of novel spiroindoline compounds typically involves a battery of standardized in vitro screening assays designed to identify a broad range of pharmacological activities. These primary screens are crucial for uncovering potential therapeutic applications.

High-throughput screening (HTS) platforms are often employed to rapidly assess large libraries of spiroindoline derivatives against a diverse array of biological targets. These automated systems utilize microplate-based assays to measure activities such as enzyme inhibition, receptor binding, or effects on specific cellular pathways.

A common starting point is the evaluation of general cytotoxicity using various cell viability assays. Methods like the MTT assay, which measures metabolic activity, provide a quantitative measure of a compound's effect on cell proliferation and are fundamental in anticancer research. For antimicrobial screening, initial assays often involve broth microdilution or disk diffusion methods to determine the minimum inhibitory concentration (MIC) against a panel of representative bacteria and fungi.

Further screening may include antioxidant activity assays, which measure the compound's ability to scavenge free radicals, and anti-inflammatory assays that might, for example, quantify the inhibition of key inflammatory enzymes or cytokines. Compounds showing promise in these initial, broad-based screens are then selected for more detailed, target-specific investigations to elucidate their mechanism of action.

Potential as Bromodomain Inhibitors

The Bromodomain and Extra-Terminal domain (BET) family of proteins (including BRD2, BRD3, and BRD4) are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, playing a critical role in the regulation of gene transcription. Their dysregulation is implicated in various diseases, particularly cancer and inflammation, making them attractive therapeutic targets. Certain spiro[cyclobutane-1,3'-indolin]-2'-one (B2532996) derivatives have been identified as inhibitors of the BET family of bromodomains. nih.govgoogle.com These compounds function by inhibiting the binding of BET bromodomains to acetylated lysine residues. google.com

To confirm that a spiroindoline derivative directly interacts with its intended bromodomain target within a cellular context, specific molecular target engagement assays are employed. A widely used method is the AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology. This assay measures the displacement of a biotinylated histone peptide from the bromodomain protein by the inhibitor compound. For example, the ability of nitroxoline, an antibiotic later identified as a BET inhibitor, to disrupt the interaction between the first bromodomain of BRD4 (BRD4-BD1) and an acetylated H4 peptide was confirmed with an IC50 of 0.98 μM using an ALPHA screen assay. rsc.org Such assays provide quantitative data on the potency of the inhibitor in disrupting the crucial protein-histone interaction. rsc.org

The design of selective bromodomain inhibitors, including those based on the spiroindoline scaffold, is heavily guided by structural biology. nih.gov Bromodomains within the BET family are structurally conserved, consisting of a left-handed bundle of four alpha-helices that form a hydrophobic pocket capable of binding acetylated lysine. nih.gov

Key principles in designing inhibitors include:

Mimicking Acetyl-Lysine: Inhibitors are designed to occupy the acetyl-lysine binding pocket. This often involves a chemical moiety that can form a hydrogen bond with a highly conserved asparagine residue (e.g., Asn140 in BRD4-BD1) within the pocket, mimicking the interaction of the acetyl group. nih.gov

Exploiting Structural Differences: While the BET family bromodomains (BD1 and BD2) are highly homologous, subtle differences in amino acid residues can be exploited to achieve selectivity. nih.gov Structure-guided design can target these specific amino acid differences to create inhibitors that preferentially bind to one domain over another, which may offer a more favorable therapeutic profile. nih.govazregents.edu

Van der Waals Interactions: Potency is enhanced by optimizing interactions with key hydrophobic residues that form the binding pocket, including the characteristic "WPF shelf" (a conserved Trp-Pro-Phe motif) and various leucine (B10760876) and valine residues. nih.gov The rigid, three-dimensional nature of the spiro[cyclobutane-1,3'-indoline] (B1614258) core is well-suited for positioning substituents to maximize these crucial van der Waals contacts within the binding site.

Exploration of Antimicrobial Properties of Related Spiroindoline Derivatives

The spiroindoline core is a "privileged structure" in medicinal chemistry and has been incorporated into compounds screened for antimicrobial activity. While data specifically on 5'-Bromospiro[cyclobutane-1,3'-indoline] is limited, studies on related bromoindole and spiroindoline derivatives demonstrate the potential of this chemical class.

For instance, a series of spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione derivatives were evaluated for antibacterial activity against Enterococcus faecalis and Staphylococcus aureus. nih.gov Several compounds demonstrated significant activity, with minimum inhibitory concentration (MIC) values indicating their potency. nih.govresearchgate.net The presence of a nitro (NO₂) group on the indoline (B122111) ring was found to enhance the antimicrobial effect, particularly against E. faecalis. nih.gov

In another study, 6-bromoindolglyoxylamide derivatives were identified with intrinsic antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and S. intermedius. nih.gov One of the more potent compounds in this series, a polyamine derivative, was shown to act by causing rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov Conversely, a series of novel spiro[indoline-3,3'-pyrroline] derivatives showed notable antifungal properties but lacked significant antibacterial activity against S. aureus or E. coli. rjpbr.com

Compound ClassDerivativeMicroorganismMIC (μg/mL)Reference
Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dioneCompound 4bEnterococcus faecalis750 researchgate.net
Staphylococcus aureus750 researchgate.net
Compound 4h (Nitro-substituted)Enterococcus faecalis375 researchgate.net
Staphylococcus aureus750 researchgate.net

Anticancer Research on Analogous Spirocyclic Compounds

The spirooxindole framework is a core structural motif in numerous natural products and synthetic compounds with demonstrated anticancer activity. Research on analogous spirocyclic compounds, particularly those closely related to the spiro[cyclobutane-1,3'-indoline] structure, has revealed significant cytotoxic effects against various cancer cell lines.

Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones, which are close structural analogs to the cyclobutane (B1203170) variant, have been synthesized and screened for anticancer activity. nih.gov These compounds exhibited promising cytotoxicity against a panel of human cancer cell lines, including colon (HT-29), prostate (DU-145), cervical (Hela), lung (A-549), and breast (MCF-7) cancer, with many derivatives showing IC50 values below 20 μM. nih.govresearchgate.net

Mechanistic studies on the most active compounds from this series revealed that they induced cell death by apoptosis. nih.gov Flow cytometric analysis showed that these compounds caused cell cycle arrest in the G0/G1 phase, which subsequently led to caspase-3 dependent apoptosis. nih.govresearchgate.net Further evidence for apoptosis was provided by measurements of mitochondrial membrane potential and Annexin V-FITC assays. nih.gov Other related spiro[indoline-3,3′-pyrrolidine] derivatives have also shown cytotoxicity towards human liver cancer (HepG2) and mouse colon cancer (CT26) cells. rsc.org

Compound ClassDerivativeCancer Cell LineCell Line OriginIC50 (μM)Reference
Spiro[cyclopropane-1,3'-indolin]-2'-one (B178442)Compound 6bHT-29Colon18.4 nih.gov
DU-145Prostate8.6 nih.gov
HelaCervical15.2 nih.gov
A-549Lung22.4 nih.gov
MCF-7Breast25.1 nih.gov
Spiro[cyclopropane-1,3'-indolin]-2'-oneCompound 6uHT-29Colon15.2 nih.gov
DU-145Prostate9.8 nih.gov
HelaCervical12.5 nih.gov
A-549Lung19.8 nih.gov
MCF-7Breast21.2 nih.gov

Modulating Signaling Pathways Related to Cell Proliferation and Apoptosis

Spiro[cyclobutane-1,3'-indoline] derivatives, particularly halogenated analogs, have been identified as potent modulators of pathways governing cell growth and programmed cell death (apoptosis). nih.gov Investigations into related spirooxindole compounds demonstrate their capacity to suppress the proliferation of cancer cells by inducing apoptosis and halting the cell cycle. nih.govresearchgate.net

For instance, certain spiro[cyclopropane-1,3'-indolin]-2'-ones, which share a core structure, have been shown to arrest the cell cycle in the G0/G1 phase. This disruption of the normal cell cycle progression prevents replication and division. The mechanism of cell death induced by these compounds is often linked to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netnih.gov The induction of apoptosis has been further confirmed through assays that measure mitochondrial membrane potential and Annexin V-FITC staining, which detects an early marker of apoptotic cells. researchgate.net

Halogenated spirooxindoles, a class that includes bromo-substituted compounds, can trigger cell death through multiple mechanisms, including apoptosis and ferroptosis, a form of iron-dependent cell death. nih.gov The process of apoptosis induction is often linked to the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. nih.gov Studies on various cancer cell lines, including those for prostate, colon, lung, and breast cancer, have shown that many spiro[cyclopropane-1,3'-indolin]-2'-one derivatives exhibit promising anticancer activity, with several compounds demonstrating significant efficacy against human prostate cancer cells (DU-145). researchgate.netnih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular interactions that underlie the biological effects of 5'-Bromospiro[cyclobutane-1,3'-indoline] derivatives is crucial for their development as therapeutic agents.

Interaction with Specific Enzymes or Receptors

A primary mechanism of action for many spiroindoline and spirooxindole derivatives is the inhibition of the MDM2-p53 protein-protein interaction. mdpi.com The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis. MDM2 is a negative regulator of p53, promoting its degradation. By inhibiting the MDM2-p53 interaction, these spiro compounds can stabilize p53, allowing it to carry out its tumor-suppressive functions. mdpi.com

Some halogenated spirooxindole derivatives have been identified as dual inhibitors of both MDM2 and glutathione (B108866) peroxidase 4 (GPX4). nih.gov The inhibition of GPX4 can lead to an accumulation of lipid peroxides, triggering ferroptosis. nih.gov This dual-action mechanism, targeting both apoptosis and ferroptosis pathways, represents a promising strategy for cancer therapy. nih.gov Furthermore, computational docking studies have suggested that related spiro compounds can interact with the active sites of enzymes like the SARS-CoV-2 main protease and human mast cell tryptase, indicating a potential for broader biological activity. mdpi.com

Modulation of Cellular Pathways

The anticancer effects of these compounds are often mediated through the modulation of complex cellular signaling pathways. The inhibition of the MDM2-p53 pathway, for example, is a key modulation that restores apoptotic signaling. mdpi.com The induction of cell death by some halogenated spirooxindoles has been specifically linked to the generation of ROS, lipid peroxidation, and the processing of caspase-9, an initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis. nih.gov

Elevated ROS levels can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade. mdpi.com The activation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathways, is often associated with cancer cell proliferation and survival. mdpi.com The ability of spiroindoline derivatives to generate ROS suggests they can counteract these pro-survival signals and promote cell death. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of spiro[cyclobutane-1,3'-indoline] derivatives. These studies analyze how modifications to the chemical structure affect biological activity.

Influence of Spiro Configuration on Biological Activity

The three-dimensional arrangement of the spiro core is a critical determinant of biological activity. The rigidity and specific geometry of the spirocyclic system, where two rings share a single carbon atom, create a unique chemical scaffold. nih.gov Research on spiroindolines has explored a conformation-based hypothesis, suggesting that the preferred spatial conformation of the spiro core directly influences the compound's potency. nih.gov The dihedral angle between the planes of the two rings that form the spiro center is a key structural parameter. For example, in the crystal structure of a related spiro[cyclopropane-1,3′-indolin]-2′-one, this angle was found to be 87.65°. nih.gov This near-perpendicular arrangement significantly impacts how the molecule can fit into the binding pocket of a target protein or enzyme.

Impact of Halogen Substitution Patterns

The presence, type, and position of halogen substituents on the indoline ring have a profound impact on the biological activity of spiro compounds. nih.gov Halogenation can alter the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its potency and pharmacokinetic profile.

SAR studies on a series of spiro[cyclopropane-1,3'-indolin]-2'-ones have provided insights into the effects of different substituents. The data below illustrates the antiproliferative activity against the DU-145 human prostate cancer cell line for compounds with varying substitutions on the indoline ring and an attached phenylacetyl group.

CompoundSubstitution (R)Substitution (R') on PhenylacetylIC₅₀ (μM) against DU-145 Cells
6aHH18.51 ± 1.5
6bH4-F4.13 ± 0.9
6u5-BrH8.16 ± 1.1
6v5-Br4-F11.32 ± 1.3

Data adapted from a study on spiro[cyclopropane-1,3'-indolin]-2'-ones. researchgate.net

Effect of Indoline Ring Modifications

The chemical alteration of the indoline ring system within spiro[cyclobutane-1,3'-indoline] and its related analogues is a critical strategy in medicinal chemistry for modulating biological activity. Structure-activity relationship (SAR) studies on the broader class of spirooxindoles consistently demonstrate that substituents on the aromatic portion of the indoline moiety significantly influence the compound's potency and selectivity as a potential therapeutic agent. nih.govnih.gov Modifications are typically explored at the 5'-position, though other positions are also investigated, with halogens, nitro groups, and alkyl groups being common additions. malayajournal.orgrsc.org

The introduction of a halogen atom, such as bromine, at the 5'-position of the indoline ring creates derivatives like 5'-Bromospiro[cyclobutane-1,3'-indoline]. While direct biological data for this specific cyclobutane compound is not extensively detailed in the available literature, the effects of such modifications are well-documented in closely related spirooxindole structures, particularly those with a cyclopropane (B1198618) or pyrrolidine (B122466) ring attached at the C3 position. These related compounds serve as important models for understanding the potential impact of indoline ring modifications.

Research into halogenated spirooxindoles indicates that these modifications can lead to potent anticancer activity through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key cancer-related proteins. nih.gov The nature and position of the halogen substituent can dramatically alter the efficacy of the compound.

For instance, in a study of spiro[indoline-2-one] derivatives, a compound featuring a 5-chloro substitution on the isatin (B1672199) (indoline-2,3-dione) precursor showed promising anticancer activity against the MCF-7 breast cancer cell line with a GI50 (concentration for 50% growth inhibition) value of 0.04 µM. connectjournals.com In contrast, the corresponding 5-bromo substituted compound in the same series exhibited no activity. connectjournals.com This highlights the profound and sometimes unpredictable influence that different halogens at the same position can have on biological function.

Another study on a series of spiro[indoline-3,2'-pyrrole] derivatives included the synthesis and characterization of a 5-bromo substituted compound, indicating the continued interest in such modifications for generating chemical diversity and exploring potential biological activity. mdpi.com The rationale for introducing halogens is linked to their ability to alter the molecule's electronic properties, lipophilicity, and metabolic stability, which can enhance binding affinity to biological targets. researchgate.net

The collective findings from these studies on related spirooxindole scaffolds underscore the principle that the indoline ring is a key pharmacophoric element that is highly amenable to modification. The resulting changes in biological activity are sensitive to the specific substituent and its position on the ring.

To illustrate the impact of these modifications, the following table summarizes findings from studies on various spirooxindole scaffolds.

Parent Scaffold Indoline Ring Modification (at 5'-position) Cell Line Biological Activity (GI50/IC50) Reference
Spiro Indoline-2-one Derivative5-ChloroMCF-7 (Breast Cancer)0.04 µM connectjournals.com
Spiro Indoline-2-one Derivative5-BromoMCF-7 (Breast Cancer)No Activity connectjournals.com
Spiro[cyclopropane-1,3'-indolin]-2'-oneVarious (including halogens)DU-145 (Prostate)Significant Activity (IC50 <20 µM) nih.govresearchgate.net
Spiro[indoline-3,2'-pyrrole]5-Bromo-Compound Synthesized mdpi.com

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of research into 5'-Bromospiro[cyclobutane-1,3'-indoline] is contingent upon the development of efficient and sustainable synthetic methodologies. While general methods for the synthesis of spiroindolines exist, future efforts could be directed towards optimizing these routes for this specific scaffold.

Key areas for investigation include:

Cascade Reactions: The development of cascade or domino reactions could provide a more efficient pathway to the spiro[cyclobutane-1,3'-indoline] (B1614258) core. For instance, a cascade reaction involving 1-(pyridin-2-yl)-1H-indoles and alkynyl cyclobutanols has been shown to efficiently produce indolyl-tethered spiro[cyclobutane-1,1'-indenes], and a similar strategy could be adapted. acs.org

Multicomponent Reactions (MCRs): MCRs offer a powerful tool for the synthesis of complex molecules in a single step, which is both time and resource-efficient. Designing a one-pot, three-component reaction could significantly streamline the synthesis of 5'-Bromospiro[cyclobutane-1,3'-indoline] derivatives.

Sustainable and Green Chemistry Approaches: Future synthetic protocols should prioritize sustainability. This could involve the use of environmentally benign solvents, catalytic systems (such as DBU-catalysis), and energy-efficient techniques like flow chemistry. rsc.orgrsc.org Continuous flow processes, for example, can offer better control over reaction parameters and facilitate safer scale-up. rsc.org

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for 5'-Bromospiro[cyclobutane-1,3'-indoline]

Synthetic StrategyPotential AdvantagesPotential ChallengesSustainability Aspect
Cascade ReactionsHigh atom economy, reduced workup stepsComplex reaction design and optimizationReduced solvent and reagent waste
Multicomponent ReactionsOperational simplicity, diversity of derivativesFinding compatible reaction componentsHigh step economy
Flow ChemistryEnhanced safety, scalability, precise controlInitial setup cost, potential for cloggingEnergy efficiency, reduced waste

Comprehensive Investigation of Biological Targets and Pathways for 5'-Bromospiro[cyclobutane-1,3'-indoline] and its Analogues

The indoline (B122111) scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom can significantly influence a molecule's biological activity. Brominated indoles have been reported to possess anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comresearchgate.netnih.govresearchgate.net Therefore, a thorough investigation into the biological targets of 5'-Bromospiro[cyclobutane-1,3'-indoline] is a logical next step.

Future research should focus on:

Anticancer Activity: Spirooxindoles have shown promise as anticancer agents by inhibiting the p53-MDM2 interaction. researchgate.net It is plausible that 5'-Bromospiro[cyclobutane-1,3'-indoline] and its derivatives could exhibit similar activity. Screening against a panel of cancer cell lines would be a crucial first step.

Anti-inflammatory Properties: Brominated indoles and isatins have demonstrated significant anti-inflammatory activity by inhibiting nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) production. mdpi.com The anti-inflammatory potential of the target compound should be systematically evaluated.

Neurological Applications: Spiroindolines have been identified as potent inducers of oligodendrocyte progenitor cell (OPC) differentiation, suggesting potential therapeutic applications in demyelinating diseases like multiple sclerosis. nih.gov This presents an exciting avenue for investigation.

A hypothetical screening of 5'-Bromospiro[cyclobutane-1,3'-indoline] against various biological targets is outlined in Table 2.

Table 2: Hypothetical Biological Screening Profile for 5'-Bromospiro[cyclobutane-1,3'-indoline]

Biological Target/AssayPotential ActivityRationale
MDM2-p53 Interaction AssayInhibitionBased on activity of other spirooxindoles
LPS-stimulated Macrophage Assay (NO, TNF-α)InhibitionBased on activity of brominated indoles
Oligodendrocyte Progenitor Cell Differentiation AssayInductionBased on activity of other spiroindolines
Antibacterial Screening (Gram-positive and Gram-negative)InhibitionGeneral activity of brominated indoles

Rational Design of New Derivatives for Specific Research Applications

Rational drug design principles can be applied to the 5'-Bromospiro[cyclobutane-1,3'-indoline] scaffold to generate a library of analogues with tailored properties. longdom.orgnih.govnih.gov By systematically modifying different parts of the molecule, researchers can probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Key modification sites for rational design include:

The Indoline Core: Substitution at the N1-position or other positions on the benzene (B151609) ring can modulate lipophilicity and electronic properties.

The Cyclobutane (B1203170) Ring: Introduction of substituents on the cyclobutane ring can influence the molecule's conformation and interaction with biological targets.

The Bromo-Substituent: The bromine atom can be replaced with other halogens or functional groups to fine-tune activity or to serve as a handle for further chemical modifications.

Table 3 presents a hypothetical set of derivatives and their intended research applications.

Table 3: Proposed Derivatives of 5'-Bromospiro[cyclobutane-1,3'-indoline] for Rational Design Studies

DerivativeModificationIntended Research Application
N1-methyl analogueMethylation of the indoline nitrogenInvestigate the role of the N-H bond in biological activity
3,3-dimethylcyclobutane analogueAddition of two methyl groups to the cyclobutane ringStudy the effect of steric hindrance on target binding
5'-fluoro analogueReplacement of bromine with fluorineEvaluate the influence of halogen size and electronegativity
5'-alkynyl analogueReplacement of bromine with an alkyne groupEnable "click" chemistry for bioconjugation studies

Exploration of Emerging Applications in Chemical Biology and Materials Science

The unique properties of the 5'-Bromospiro[cyclobutane-1,3'-indoline] scaffold suggest its potential utility beyond traditional medicinal chemistry.

Chemical Biology: The development of chemical probes is essential for dissecting complex biological processes. nih.govyoutube.com Derivatives of 5'-Bromospiro[cyclobutane-1,3'-indoline] could be functionalized with reporter tags (e.g., fluorophores, biotin) to create probes for identifying and studying its biological targets. The bromine atom itself can serve as a point for derivatization.

Materials Science: Spiro compounds are known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to their rigid, non-planar structure which can prevent aggregation and improve device stability. acs.orgresearchgate.netresearchgate.netaip.org The electronic properties of the indoline moiety, modulated by the bromine substituent, could make 5'-Bromospiro[cyclobutane-1,3'-indoline] and its derivatives interesting candidates for novel organic electronic materials.

Collaborative Research Opportunities in Interdisciplinary Fields

The multifaceted potential of 5'-Bromospiro[cyclobutane-1,3'-indoline] necessitates a collaborative, interdisciplinary approach. To fully realize the translational potential of this compound, collaborations between various scientific disciplines will be crucial.

Potential areas for interdisciplinary collaboration include:

Synthetic and Medicinal Chemistry: For the development of efficient synthetic routes and the generation of diverse chemical libraries for biological screening.

Computational Chemistry and Structural Biology: To model the interactions of these compounds with potential biological targets and guide rational drug design.

Pharmacology and Cell Biology: To elucidate the mechanisms of action and evaluate the therapeutic potential in relevant disease models.

Materials Science and Engineering: To explore the applications of these compounds in organic electronics and other advanced materials.

Q & A

Q. Reference :

What are common challenges in achieving high enantiomeric purity in spirocyclic indoline derivatives, and how can they be addressed?

Advanced
Challenges include racemization during synthesis and low chiral recognition . Solutions:

  • Chiral catalysts : Use asymmetric organocatalysts (e.g., Cinchona alkaloids) to induce enantioselectivity.
  • Chiral auxiliaries : Temporarily introduce groups (e.g., Evans oxazolidinones) to direct stereochemistry.
  • Chromatographic resolution : Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers post-synthesis .

How do solvent polarity and temperature variations impact the regioselectivity of spirocyclization reactions?

Q. Advanced

  • Polar aprotic solvents (e.g., DMF): Stabilize charged intermediates, favoring [3+2] cycloadditions.
  • Non-polar solvents (e.g., toluene): Promote radical-mediated pathways, altering product distribution.
  • Temperature : Lower temperatures (< 0°C) reduce side reactions but slow kinetics. Optimal yields (70–80%) occur at 25–50°C .

When conflicting data arise in reaction yields or structural assignments, what experimental variables should be re-examined?

Advanced (Data Contradiction Analysis)
Key variables to reassess:

Catalyst loading : Excess catalyst may degrade products.

Purification methods : Column chromatography conditions (e.g., PE:EA ratio) affect recovery rates .

Crystallization solvents : Polar solvents (e.g., MeOH) may induce polymorphic variations, altering XRD data .

Reaction atmosphere : Moisture-sensitive steps require inert conditions (N2_2/Ar) to prevent hydrolysis .

What safety protocols are critical when handling brominated spiro compounds like 5'-Bromospiro[cyclobutane-1,3'-indoline]?

Q. Basic

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of bromine vapors.
  • Waste disposal : Halogenated waste must be segregated and treated with NaHCO3_3 to neutralize acidic byproducts .

How can computational methods (e.g., DFT) predict the reactivity of spiro compounds in drug discovery contexts?

Q. Advanced

  • DFT calculations : Model transition states to predict regioselectivity in spirocyclization (e.g., activation energies for bromine migration).
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic targets .

What are the limitations of current synthetic methods for spiro[indoline-3,3'-cyclopentane] derivatives, and how can they be improved?

Q. Advanced

  • Limitations : Low scalability, high catalyst costs, and poor functional group tolerance.
  • Improvements :
    • Flow chemistry: Enhances reproducibility and scalability.
    • Photoredox catalysis: Expands substrate scope under mild conditions .

How do steric effects in the cyclobutane ring influence the compound’s conformational flexibility?

Q. Advanced

  • Ring strain : Cyclobutane’s 90° bond angles increase strain, making the spiro junction prone to ring-opening under acidic conditions.
  • Substituent positioning : Bulky groups at the 2'-position restrict rotation, stabilizing specific conformers critical for bioactivity .

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